(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
is a complex organic molecule. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step process. For instance, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is part of the structure of DNA and RNA, imparting diverse pharmacological properties .Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound and its derivatives have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives and found some to possess good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) conducted studies on derivates of this compound, focusing on their anticancer and antituberculosis properties. Some compounds showed significant activity in these areas (Mallikarjuna et al., 2014).
Biological and Antioxidant Activities
Gilava et al. (2020) synthesized a series of triazolopyrimidines, including variants of this compound, and evaluated them for antimicrobial and antioxidant activities (Gilava et al., 2020).
Anticonvulsant Properties
Georges et al. (1989) examined the crystal structures of anticonvulsant compounds related to this compound, analyzing their structural and electronic properties to understand their efficacy (Georges et al., 1989).
Serotonin Neuron and Receptor Interactions
Fuller et al. (1984) evaluated a similar compound as an inhibitor of uptake into serotonin neurons, revealing insights into its interaction with serotonin receptors and potential antidepressant effects (Fuller et al., 1984).
Mechanism of Action
Target of Action
The compound, also known as (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone, is a derivative of 1,2,4-triazine . Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets due to their ability to form hydrogen bonds . This interaction can lead to changes in the function of these targets, resulting in various biological effects .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by triazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Given the broad spectrum of biological activities exhibited by triazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level .
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-18-8-2-15(3-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-6-4-16(23)5-7-17/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEANANZQYKLINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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